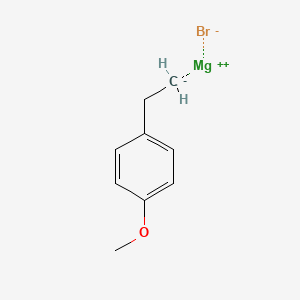

4-Methoxyphenethylmagnesium bromide

Overview

Description

4-Methoxyphenethylmagnesium bromide is a chemical compound with the molecular formula C9H11BrMgO and a molecular weight of 239.39 g/mol .

Molecular Structure Analysis

The linear formula of 4-Methoxyphenethylmagnesium bromide is CH3OC6H4MgBr . The compound contains a magnesium atom which forms a bond with a bromine atom and a 4-methoxyphenethyl group .Scientific Research Applications

Synthesis and Characterization

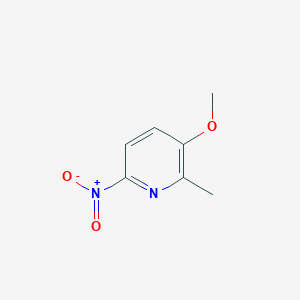

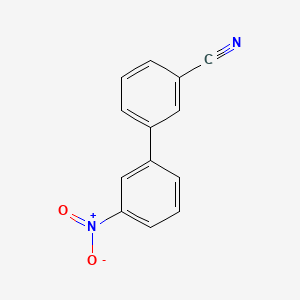

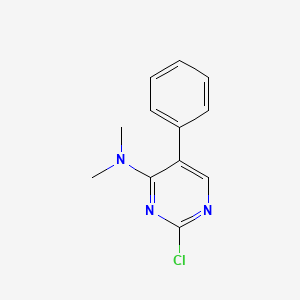

- Catalyst in Organic Synthesis : 4-Methoxyphenethylmagnesium bromide is employed in organic synthesis, particularly in the palladium-catalyzed cross-coupling reactions to synthesize substituted pyridines, quinolines, and diazines under remarkably mild conditions (Bonnet et al., 2002). The reagent's stability allows for functionalized halides to be utilized, enhancing the versatility of this synthetic route.

Synthesis of Complex Molecules

- In Synthesis of Complex Molecules : This compound plays a critical role in the synthesis of complex molecules such as atisirene, where it is used in intramolecular double Michael reactions to construct intricate molecular frameworks (Ihara et al., 1986).

Material Science and Molecular Electronics

- Building Blocks for Molecular Electronics : 4-Methoxyphenethylmagnesium bromide is also utilized as a precursor in the synthesis of molecular wires for molecular electronics, showcasing its importance in advancing material science and nanotechnology (Stuhr-Hansen et al., 2005).

Environmental and Biological Studies

- Synthesis of Environmentally Relevant Compounds : It is involved in the synthesis of defined endocrine-disrupting nonylphenol isomers, crucial for biological and environmental studies, highlighting its role in environmental chemistry and toxicology (Boehme et al., 2010).

Mechanism of Action

Target of Action

4-Methoxyphenethylmagnesium bromide, also known as MFCD07698772, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are typically used in various organic synthesis reactions .

Mode of Action

The mode of action of 4-Methoxyphenethylmagnesium bromide involves the formation of carbon-carbon bonds. As a Grignard reagent, it can react with a variety of electrophilic compounds, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds .

Biochemical Pathways

As a grignard reagent, it is known to be involved in the synthesis of a wide range of organic compounds . For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used in the synthesis of a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .

Result of Action

The result of the action of 4-Methoxyphenethylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific outcomes depend on the reactants used in the synthesis process.

Action Environment

The action of 4-Methoxyphenethylmagnesium bromide, like other Grignard reagents, is sensitive to the environment. Grignard reactions typically require anhydrous (water-free) conditions and are usually carried out in solvents such as diethyl ether or tetrahydrofuran . The presence of water or other protic solvents can quench the Grignard reagent, rendering it ineffective.

properties

IUPAC Name |

magnesium;1-ethyl-4-methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSINCNMOPYKNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)

![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)